2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the azido group (–N₃) and the methoxy group (–OCH₃) on the benzothiazole ring makes this compound particularly interesting for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole typically involves the introduction of the azido group onto a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where a halogenated benzothiazole derivative reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to manage the exothermic nature of azide formation, and implementing safety protocols to handle the potentially explosive azide intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or hydrogen in the presence of a palladium catalyst.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Alkynes, copper(I) catalysts, and sometimes microwave irradiation to accelerate the reaction.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules . The methoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the azido and methoxy groups on the benzothiazole ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
61073-48-1 |
---|---|
Molekularformel |
C14H10N4OS |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
2-(2-azidophenyl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4OS/c1-19-9-6-7-12-13(8-9)20-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
InChI-Schlüssel |
KRKZCKANZCHMAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.